

1-Cyclopentyl-4-nitrosopiperazine chemical properties

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Compound of Interest

Compound Name: 1-Cyclopentyl-4-nitrosopiperazine

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An In-depth Technical Guide to the Core Chemical Properties of **1-Cyclopentyl-4- nitrosopiperazine**

Abstract

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a nitrosamine compound of significant interest in the pharmaceutical industry, primarily recognized as a potential genotoxic impurity in drug substances derived from piperazine.[1][2] This technical guide provides a comprehensive overview of its core chemical properties, analytical methodologies, toxicological profile, and handling procedures. The information is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control, safety assessment, and regulatory compliance.

Chemical and Physical Properties

1-Cyclopentyl-4-nitrosopiperazine is a derivative of piperazine characterized by a cyclopentyl group on one nitrogen atom and a nitroso group on the other.[3] Its chemical structure and properties are crucial for developing analytical methods for its detection and quantification.

Chemical Identifiers

A summary of the key chemical identifiers for **1-Cyclopentyl-4-nitrosopiperazine** is presented in Table 1.



Identifier	Value	Reference
IUPAC Name	1-cyclopentyl-4- nitrosopiperazine	[4][5]
CAS Number	61379-66-6	[4][6][7][8]
Molecular Formula	C ₉ H ₁₇ N ₃ O	[4][6][7][8]
Synonyms	CPNP, Piperazine, 1- cyclopentyl-4-nitroso-	[6][8]
InChI	InChI=1S/C9H17N3O/c13-10- 12-7-5-11(6-8-12)9-3-1-2-4- 9/h9H,1-8H2	[4][6]
InChIKey	JSRLIZBFYXZPLC- UHFFFAOYSA-N	[4]
SMILES	O=NN1CCN(CC1)C2CCCC2	[5][6][7]

Physicochemical Properties

The physicochemical data for **1-Cyclopentyl-4-nitrosopiperazine** are critical for its handling, analysis, and storage. These properties are summarized in Table 2. There are some discrepancies in the reported physical state, with some sources describing it as a liquid and others as a solid.[9]



Property	Value	Reference
Molecular Weight	183.25 g/mol	[4][6][7][10]
Appearance	Colorless to Yellow to Orange clear liquid	
Light Orange to Orange Oil / Solid	[9]	
Boiling Point	318.0 ± 35.0 °C (Predicted)	[9][10]
Flash Point	146 °C	
Density	1.27 ± 0.1 g/cm³ (Predicted)	[9][10]
Purity	>95.0% (GC)	[6]

Solubility and Storage

Proper storage and handling are paramount due to the compound's sensitivity.[3] Table 3 outlines the solubility and recommended storage conditions.

Parameter	Details	Reference
Solubility	Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)	[11]
Storage	Refrigerated (0-10°C), Amber Vial, -20°C Freezer	[10][11]
Stability	Light Sensitive, Air Sensitive, Heat Sensitive	[3][11]
Handling	Store under inert gas	

Toxicological Profile and Mechanism of Action

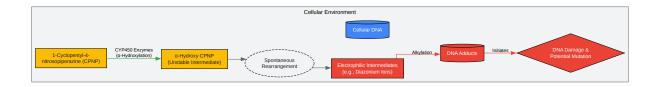
As a nitrosamine, CPNP is classified as a potential carcinogen.[1] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B agent, indicating it is possibly



carcinogenic to humans.[1] Its genotoxicity stems from its metabolic activation, a critical pathway for professionals in drug safety to understand.

Metabolic Activation Pathway

The primary mechanism for the bioactivation of nitrosamines like CPNP is through α -hydroxylation by Cytochrome P450 (CYP) enzymes.[1] This enzymatic reaction initiates a cascade that ultimately produces highly reactive electrophilic intermediates capable of alkylating DNA, leading to mutations and potentially initiating carcinogenesis.[1]



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Figure 1: Metabolic activation pathway of CPNP leading to DNA damage.

Experimental Protocols

The quantification of CPNP as a drug substance-related impurity is a critical quality control step.[1] The following is a representative experimental protocol for the determination of CPNP in a pharmaceutical drug product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from methodologies for similar nitrosamine impurities.[12]

Quantification of CPNP in a Drug Product by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of **1- Cyclopentyl-4-nitrosopiperazine** (CPNP) impurity in a pharmaceutical formulation.

Materials and Reagents:



- 1-Cyclopentyl-4-nitrosopiperazine (CPNP) reference standard
- Isotopically labeled internal standard (e.g., CPNP-d4), if available
- Methanol (HPLC or LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Ammonium formate (AR grade)
- Ammonium hydroxide (AR grade)
- Drug product to be tested
- 0.2 μm PVDF syringe filters

Instrumentation:

- Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- Analytical balance
- · Vortex mixer
- Centrifuge
- Sonicator

Methodology:

- Preparation of Solutions:
 - Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.[12]
 - Mobile Phase B: Methanol.
 - Diluent: 80:20 (v/v) Methanol:Water.[12]



- \circ CPNP Stock Solution (100 μ g/mL): Accurately weigh 10 mg of CPNP reference standard and dissolve in 100 mL of Diluent.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the CPNP Stock Solution with the Diluent to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.
- Internal Standard (IS) Solution: If used, prepare a solution of the labeled IS in the Diluent at a constant concentration (e.g., 10 ng/mL).[12]

Sample Preparation:

- Accurately weigh a portion of the powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[12]
- Add 5 mL of Diluent (spiked with IS if used).
- Vortex the tube for 1 minute to ensure thorough mixing.
- Sonicate the sample for 10 minutes to facilitate extraction.[12]
- Centrifuge the sample at 4000 rpm for 10 minutes.[12]
- Filter the supernatant through a 0.2 μm PVDF filter into an HPLC vial for analysis.

LC-MS/MS Conditions:

- LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl, 100 x 2.1 mm, 2.7 μm).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-5 min: 10% to 95% B



■ 5-7 min: 95% B

■ 7.1-9 min: 10% B (re-equilibration)

Ion Source: Electrospray Ionization (ESI), Positive Mode.

 MRM Transitions: Monitor specific parent-to-daughter ion transitions for CPNP (e.g., m/z 184.1 -> 154.1) and the internal standard.

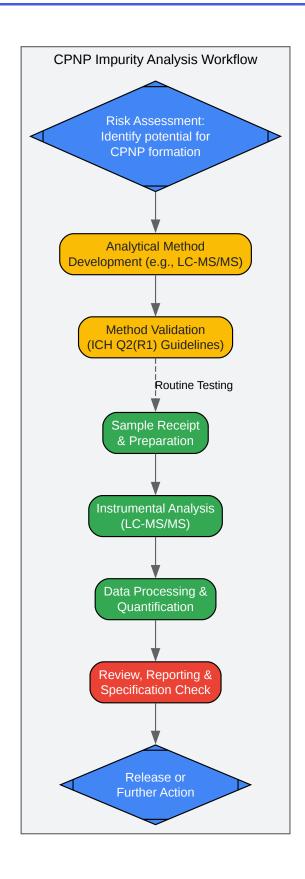
· Quantification:

- Construct a calibration curve by plotting the peak area ratio of CPNP to the IS against the concentration of the working standards.
- The linearity of the curve should be confirmed (r² > 0.99).[12]
- Determine the concentration of CPNP in the sample solution from the calibration curve and calculate the final amount in the drug product (e.g., in ng/g or ppm).

Analytical Workflow

The logical flow for analyzing CPNP as a pharmaceutical impurity involves several key stages, from initial risk assessment to final reporting. This ensures a systematic and compliant approach to impurity control.





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Figure 2: Logical workflow for the analysis of CPNP impurity.



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